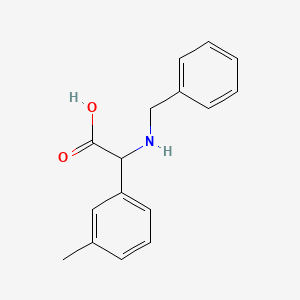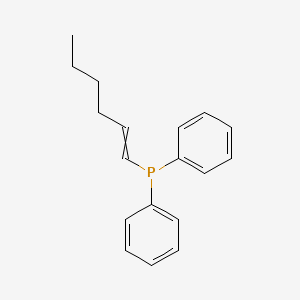
(Hex-1-en-1-yl)(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-1-en-1-yl)(diphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a hex-1-en-1-yl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-en-1-yl)(diphenyl)phosphane can be achieved through several methods. One common approach involves the reaction of triphenylphosphine with hex-1-en-1-yl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures . Another method involves the alkaline hydrolysis of triphenyl(prop-1-en-1-yl)phosphonium bromide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Hex-1-en-1-yl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Addition: The compound can undergo addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Addition: Halogens like bromine and chlorine are typical electrophiles used in addition reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: Dibromo and dichloro derivatives.
Scientific Research Applications
(Hex-1-en-1-yl)(diphenyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (Hex-1-en-1-yl)(diphenyl)phosphane involves its ability to coordinate with metal ions and participate in various chemical reactions. The compound’s phosphane group can act as a nucleophile, attacking electrophilic centers and forming stable complexes with transition metals . These interactions are crucial in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(vinyl)phosphine oxide
- Diphenyl(prop-1-en-1-yl)phosphine oxide
- Cyclohex-1-en-1-yl(diphenyl)phosphine oxide
Uniqueness
(Hex-1-en-1-yl)(diphenyl)phosphane is unique due to its specific structure, which imparts distinct reactivity and coordination properties. Compared to similar compounds, it offers different steric and electronic environments, making it valuable in specialized applications such as selective catalysis and complexation .
Properties
CAS No. |
144101-35-9 |
|---|---|
Molecular Formula |
C18H21P |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
hex-1-enyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H21P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-16H,2-4H2,1H3 |
InChI Key |
LNRXGPZISVQPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


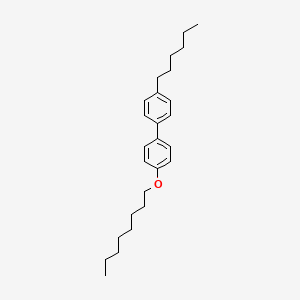


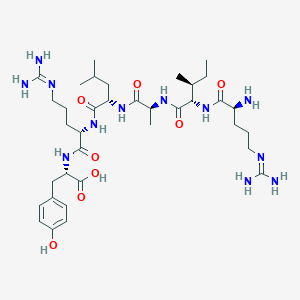
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
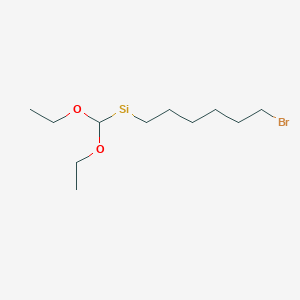
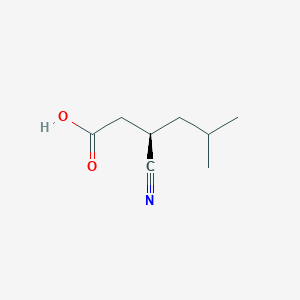
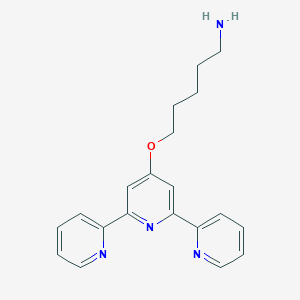
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
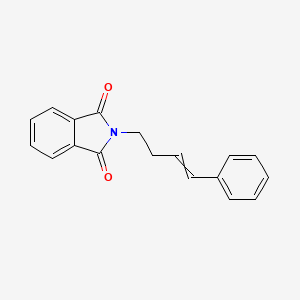
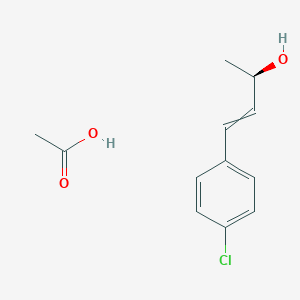
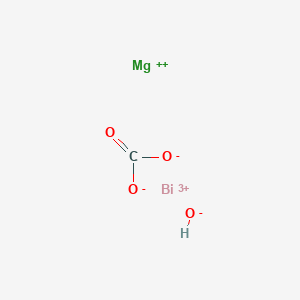
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
